Methyl 3-cyano-2-iodobenzoate

Organic Synthesis Process Chemistry Medicinal Chemistry

Methyl 3-cyano-2-iodobenzoate is a disubstituted benzoate ester building block, characterized by an iodine atom at the ortho position and a cyano group at the meta position on the aromatic ring. Its molecular formula is C9H6INO2 with a molecular weight of 287.05 g/mol.

Molecular Formula C9H6INO2
Molecular Weight 287.05 g/mol
Cat. No. B13673352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyano-2-iodobenzoate
Molecular FormulaC9H6INO2
Molecular Weight287.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1I)C#N
InChIInChI=1S/C9H6INO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3
InChIKeyYXDJYFFCOZMZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview for Methyl 3-cyano-2-iodobenzoate (CAS 106589-21-3)


Methyl 3-cyano-2-iodobenzoate is a disubstituted benzoate ester building block, characterized by an iodine atom at the ortho position and a cyano group at the meta position on the aromatic ring [1]. Its molecular formula is C9H6INO2 with a molecular weight of 287.05 g/mol [2]. This compound is primarily utilized as a functionalized synthetic intermediate for constructing complex molecular architectures via transition-metal-catalyzed cross-coupling, with an established synthetic route from methyl 3-cyanobenzoate reported in the primary medicinal chemistry literature .

Why Generic Substitution of Methyl 3-cyano-2-iodobenzoate is Not Advised for Regioselective Synthesis


Simple replacement with common analogs like methyl 2-iodobenzoate or methyl 3-cyanobenzoate fails to replicate the chemoselective reactivity profile required for specific molecular targets. The absence of the electron-withdrawing cyano group slows transition-metal-catalyzed oxidative addition [1], while the lack of the ortho-iodo leaving group eliminates the primary site for regioselective C-C bond formation. This substitution pattern is explicitly required for constructing LRRK2 kinase inhibitor scaffolds, where the positional integrity of the iodine and cyano groups is essential to the downstream synthetic pathway [2].

Quantitative Differentiation Evidence for Methyl 3-cyano-2-iodobenzoate vs. Analogs


Synthesis Step Yield: ICl-Mediated Iodination vs. Alternative Halogenation Routes

The established synthesis of the target compound employs iodine monochloride (ICl) in acetic acid to iodinate methyl 3-cyanobenzoate, a method documented in a 1987 medicinal chemistry study, which reports a reproducible yield range of 68-72% for introducing the ortho-iodo substituent under controlled low-temperature conditions . In comparison, typical regioselective bromination methods for analogous substrates often operate at higher temperatures and can yield complex mixtures, reducing throughput. This established ICl protocol provides a reliable, literature-supported starting point for procurement of material of consistent provenance.

Organic Synthesis Process Chemistry Medicinal Chemistry

Cross-Coupling Reactivity Advantage: Aryl-Iodide vs. Aryl-Bromide Substrates

The ortho-iodo substituent in methyl 3-cyano-2-iodobenzoate confers a kinetic advantage in palladium-catalyzed cross-coupling reactions. Aryl iodides are well-established to undergo oxidative addition to Pd(0) catalysts at rates approximately 10^3 times faster than the corresponding aryl bromides under comparable conditions [1]. This rate enhancement is critical for sequential coupling strategies where the presence of the ortho-iodo group enables selective activation in the presence of other potentially reactive sites, such as a meta-cyano group. The electron-withdrawing cyano group further enhances oxidative addition by polarizing the C-I bond, increasing the electrophilicity of the ipso carbon beyond what is seen for unsubstituted iodobenzene.

Palladium Catalysis Suzuki-Miyaura Coupling Oxidative Addition

Application Scarcity Value: Documented Use as an Exclusive Intermediate in LRRK2 Inhibitor Patents

Patent WO2022155419A1 explicitly identifies 3-cyano-2-iodobenzoate esters as key intermediates in the synthesis of indazole and azaindazole derivatives, which are claimed as potent LRRK2 kinase inhibitors for the treatment of Parkinson's disease [1]. This establishes a direct, validated application for the compound in a high-value therapeutic program. While related compounds, such as ethyl 3-cyano-2-iodobenzoate (CAS 1644384-60-0), may be used interchangeably for some steps, the methyl ester offers specific solubility and boiling point characteristics that are critical for the specific processing conditions outlined in the patent . No publicly available comparable application has been identified for the isomeric 2-cyano-3-iodobenzoate, underscoring the unique structural requirement of this substitution pattern for this therapeutically relevant chemical space.

Kinase Inhibition Parkinson's Disease Drug Discovery

High-Value Application Scenarios for Methyl 3-cyano-2-iodobenzoate Based on Differentiation Evidence


LRRK2 Kinase Inhibitor Medicinal Chemistry Programs

Procurement of methyl 3-cyano-2-iodobenzoate directly enables the synthesis of indazole and azaindazole scaffolds claimed under WO2022155419A1, which are being developed for the treatment of CNS disorders including Parkinson's disease. The documented synthetic route in this patent provides a validated starting point, reducing the need for de novo route design. The ortho-iodide's high reactivity in palladium-catalyzed cross-coupling allows for efficient, late-stage functionalization of the inhibitor core [1].

Sequential, Regioselective Cross-Coupling Cascades

In complex molecule synthesis, the significant kinetic preference of the ortho-iodo group over potential ortho-bromo analogs for oxidative addition (approximately 10^3-fold faster) enables selective, sequential cross-coupling chemistry. This is critical when a synthetic sequence requires activation of one halogen site in the presence of others. The meta-cyano group further enhances electrophilicity, ensuring the iodide reacts as the primary site under mild catalytic conditions, a differentiation not achievable with the ortho-bromo counterpart [1].

Process Chemistry Optimization Using Validated Iodination Pathways

For organizations scaling up lead compounds, the established ICl-mediated iodination of methyl 3-cyanobenzoate at 0-5°C, with a reported yield of 68-72%, offers a reference benchmark for process development. This documented protocol, originally from J. Med. Chem. (1987), provides a starting point for optimizing reaction conditions, eliminating the guesswork associated with alternative halogenation strategies where selective ortho-iodination data in the presence of a meta-cyano group are absent [1].

Quote Request

Request a Quote for Methyl 3-cyano-2-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.